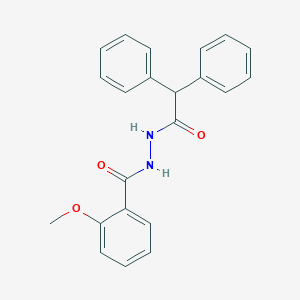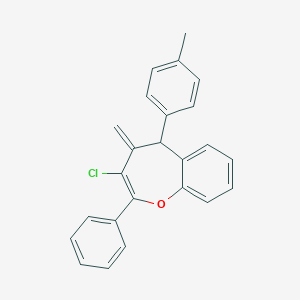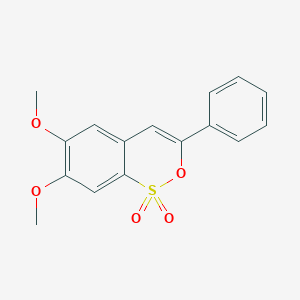![molecular formula C35H32N2O2 B378469 N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine is a complex organic compound that features a unique combination of chromene, indole, and ethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-carbaldehyde with 2-(1H-indol-3-yl)ethanamine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit various biological activities.
Chromene Derivatives: Compounds such as flavonoids and coumarins contain the chromene structure and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine is unique due to its combination of chromene, indole, and ethoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C35H32N2O2 |
|---|---|
Poids moléculaire |
512.6g/mol |
Nom IUPAC |
1-[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine |
InChI |
InChI=1S/C35H32N2O2/c1-3-38-27-18-16-25(17-19-27)35-31(23-36-21-20-26-22-37-32-14-8-6-12-29(26)32)34(28-11-5-4-10-24(28)2)30-13-7-9-15-33(30)39-35/h4-19,22-23,34,37H,3,20-21H2,1-2H3 |
Clé InChI |
GPYAWOAEVUANDS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=NCCC5=CNC6=CC=CC=C65 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=NCCC5=CNC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Bromophenyl)({5-nitro-2-methylphenyl}imino)methyl]morpholine](/img/structure/B378386.png)


![ethyl 2-[(6-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378394.png)

![3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl benzoate](/img/structure/B378401.png)
![3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate](/img/structure/B378402.png)
![6-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B378405.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-chloro-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B378406.png)
![1,5-dimethyl-4-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B378407.png)
![(4-Oxo-3-phenoxychromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]acetate](/img/structure/B378411.png)

![1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B378415.png)
![1-(2-bromophenyl)-2-[1-(4-tert-butylbenzyl)-1H-imidazol-2-yl]vinyl 2-bromobenzoate](/img/structure/B378417.png)
